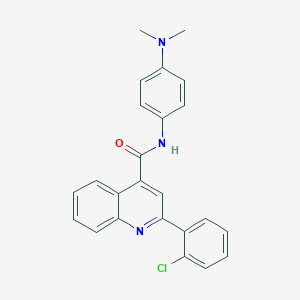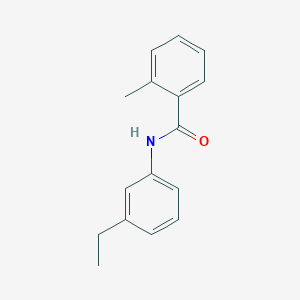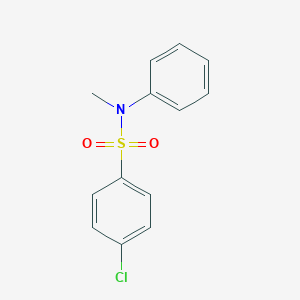
4-Chloro-N-methyl-N-phenylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-N-methyl-N-phenylbenzenesulfonamide, also known as Chloramphenicol, is a broad-spectrum antibiotic that is widely used in scientific research. This chemical compound is synthesized through a complex process that involves several steps. The purpose of
作用机制
The mechanism of action of 4-Chloro-N-methyl-N-phenylbenzenesulfonamide involves the inhibition of bacterial protein synthesis. This chemical compound binds to the 50S subunit of the bacterial ribosome and prevents the formation of peptide bonds between amino acids. As a result, bacterial protein synthesis is inhibited, leading to bacterial cell death.
Biochemical and Physiological Effects
4-Chloro-N-methyl-N-phenylbenzenesulfonamide has several biochemical and physiological effects. It inhibits the growth and metabolism of bacteria by inhibiting protein synthesis. In addition, this chemical compound can also inhibit the growth of mammalian cells, although it is less toxic to mammalian cells than to bacterial cells.
实验室实验的优点和局限性
The advantages of using 4-Chloro-N-methyl-N-phenylbenzenesulfonamide in lab experiments include its broad-spectrum antibiotic activity, its ability to select for cells with antibiotic resistance genes, and its low toxicity to mammalian cells. However, there are also limitations to using this chemical compound in lab experiments. For example, it can be toxic to some bacterial strains, and it can also be inactivated by certain bacterial enzymes.
未来方向
There are several future directions for research on 4-Chloro-N-methyl-N-phenylbenzenesulfonamide. One direction is to explore its potential as a treatment for bacterial infections in humans and animals. Another direction is to investigate its potential as a tool for studying bacterial growth and metabolism. Additionally, researchers could explore ways to modify the structure of 4-Chloro-N-methyl-N-phenylbenzenesulfonamide to improve its effectiveness against specific bacterial strains.
合成方法
The synthesis of 4-Chloro-N-methyl-N-phenylbenzenesulfonamide involves several steps. The first step is the reaction between p-nitrobenzoic acid and thionyl chloride to form p-nitrobenzoyl chloride. The second step is the reaction between p-nitrobenzoyl chloride and N-methyl-N-phenylbenzenesulfonamide to form 4-nitro-N-methyl-N-phenylbenzenesulfonamide. The third step is the reduction of 4-nitro-N-methyl-N-phenylbenzenesulfonamide to 4-amino-N-methyl-N-phenylbenzenesulfonamide using iron and hydrochloric acid. The final step is the chlorination of 4-amino-N-methyl-N-phenylbenzenesulfonamide to form 4-Chloro-N-methyl-N-phenylbenzenesulfonamide.
科学研究应用
4-Chloro-N-methyl-N-phenylbenzenesulfonamide is widely used in scientific research due to its broad-spectrum antibiotic activity. This chemical compound is effective against a wide range of bacteria, including gram-positive and gram-negative bacteria. It is commonly used in microbiology experiments to study the growth and metabolism of bacteria. In addition, 4-Chloro-N-methyl-N-phenylbenzenesulfonamide is also used in molecular biology experiments to select for cells that contain plasmids with antibiotic resistance genes.
属性
CAS 编号 |
16358-34-2 |
|---|---|
产品名称 |
4-Chloro-N-methyl-N-phenylbenzenesulfonamide |
分子式 |
C13H12ClNO2S |
分子量 |
281.76 g/mol |
IUPAC 名称 |
4-chloro-N-methyl-N-phenylbenzenesulfonamide |
InChI |
InChI=1S/C13H12ClNO2S/c1-15(12-5-3-2-4-6-12)18(16,17)13-9-7-11(14)8-10-13/h2-10H,1H3 |
InChI 键 |
SOMJAHYGVWAEJH-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
规范 SMILES |
CN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



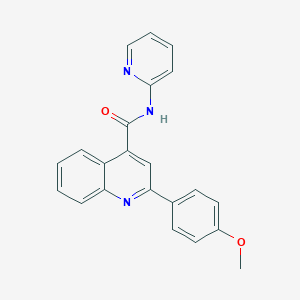
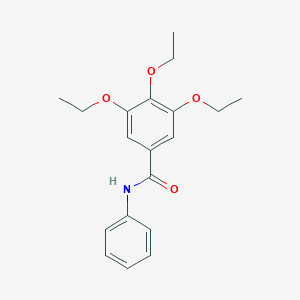

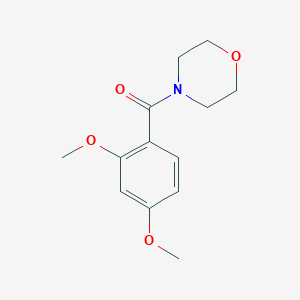
![3-ethyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186048.png)
![3-(4-methoxyphenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186049.png)




